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molecular formula C10H14N2O B8455661 (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine

(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine

Cat. No. B8455661
M. Wt: 178.23 g/mol
InChI Key: NUVWVCBXUZDRMG-UHFFFAOYSA-N
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Patent
US06831080B2

Procedure details

Lithium aluminum hydride (2.28 g, 60 mmol) was carefully added to a suspension of (±)-6-(1-aminoethyl)-4H-benzo[1,4]oxazin-3-one, Preparation 11 (3.84 g, 20 mmol) in THF (80 mL) at −78° C. The reaction mixture was stirred while warming to room temperature, then under reflux for 4 hours. The reaction mixture was then cooled to −78° C. and was quenched with water (2.3 mL), sodium hydroxide (10N) (2.3 mL), and water (4.6 mL). The resulting mixture was filtered and the resultant filtrate was concentrated in vacuo. The residual material was extracted with CH2Cl2 (3×50 mL). The combined organic layers were dried over sodium sulfate, filtered and the resultant filtrate was concentrated in vacuo to provide the title compound (3.38 g, 95%) as an oil.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
3.84 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][CH:8]([C:10]1[CH:11]=[CH:12][C:13]2[O:18][CH2:17][C:16](=O)[NH:15][C:14]=2[CH:20]=1)[CH3:9]>C1COCC1>[O:18]1[C:13]2[CH:12]=[CH:11][C:10]([CH:8]([NH2:7])[CH3:9])=[CH:20][C:14]=2[NH:15][CH2:16][CH2:17]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C)C=1C=CC2=C(NC(CO2)=O)C1
Name
11
Quantity
3.84 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
was quenched with water (2.3 mL), sodium hydroxide (10N) (2.3 mL), and water (4.6 mL)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residual material was extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCNC2=C1C=CC(=C2)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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